molecular formula C25H25NS B2457905 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole CAS No. 681279-36-7

1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole

Cat. No.: B2457905
CAS No.: 681279-36-7
M. Wt: 371.54
InChI Key: VCQCOMDNYBABTD-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylbenzyl chloride with 3-((4-methylbenzyl)thio)-1H-indole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the thioether linkage to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, especially under basic conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indole derivatives have shown efficacy.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,5-Dimethylbenzyl)-3-((4-methylbenzyl)thio)-1H-indole can be compared with other similar compounds, such as:

    1-Benzyl-3-(benzylthio)-1H-indole: Lacks the methyl groups on the benzyl rings, which may affect its reactivity and biological activity.

    1-(2,5-Dimethylbenzyl)-3-(benzylthio)-1H-indole: Similar structure but without the methyl group on the second benzyl ring, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]-3-[(4-methylphenyl)methylsulfanyl]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NS/c1-18-9-12-21(13-10-18)17-27-25-16-26(24-7-5-4-6-23(24)25)15-22-14-19(2)8-11-20(22)3/h4-14,16H,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQCOMDNYBABTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=CN(C3=CC=CC=C32)CC4=C(C=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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